Epioxytetracycline

Vue d'ensemble

Description

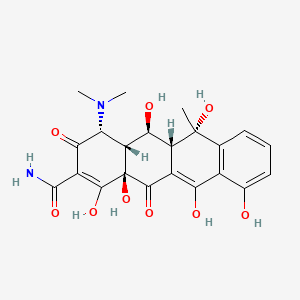

L’Épioxytétracycline est un dérivé de l’oxytétracycline, un antibiotique tétracycline à large spectre. C’est l’un des principaux métabolites de l’oxytétracycline et il présente une activité antibactérienne. L’Épioxytétracycline est connue pour son rôle dans l’inhibition de la synthèse protéique bactérienne, ce qui la rend efficace contre une large gamme d’infections bactériennes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’Épioxytétracycline implique la fermentation de l’actinomycète Streptomyces rimosus, suivie de modifications chimiques. Le processus comprend généralement les étapes suivantes :

Fermentation : Streptomyces rimosus est cultivé dans des conditions spécifiques pour produire de l’oxytétracycline.

Modification chimique : L’oxytétracycline subit une épimérisation pour former de l’Épioxytétracycline.

Méthodes de production industrielle

La production industrielle de l’Épioxytétracycline suit une approche similaire, mais à plus grande échelle. Le processus de fermentation est optimisé pour un rendement maximal, et les étapes de modification chimique sont soigneusement contrôlées pour garantir une pureté et une qualité élevées du produit final .

Analyse Des Réactions Chimiques

Epimerization of Oxytetracycline

4-Epi-oxytetracycline arises from the epimerization of oxytetracycline at the C4 position under neutral or alkaline conditions . This reaction involves the reversible isomerization of the dimethylamino group, leading to a stereochemical inversion (Figure 1).

Key factors influencing epimerization :

- pH : Optimal at pH 6–9 .

- Temperature : Accelerates with increasing temperature (e.g., half-life decreases from 120 days at 4°C to 0.15 days at 60°C) .

- Calcium ions (Ca²⁺) : Chelation with Ca²⁺ stabilizes the epimer but slows hydrolysis .

Hydrolytic Degradation

Hydrolysis of oxytetracycline generates 4-epi-oxytetracycline as a primary intermediate, alongside α-apo- and β-apo-oxytetracycline . The reaction follows pseudo-first-order kinetics, with rate constants sensitive to pH and ionic strength (Table 1).

Table 1: Hydrolysis Rate Constants for Oxytetracycline Degradation

| pH | Temperature (°C) | Rate Constant (day⁻¹) | Dominant Product |

|---|---|---|---|

| 3.09 | 25 | 0.094 ± 0.001 | β-Apo-oxytetracycline |

| 6.91 | 25 | 0.106 ± 0.003 | 4-Epi-oxytetracycline |

| 9.06 | 25 | 0.098 ± 0.002 | α-Apo-oxytetracycline |

| 9.06 | 60 | 6.72 ± 0.02 | Mixed degradation |

Data derived from hydrolysis studies under controlled conditions .

Photolytic Degradation

4-Epi-oxytetracycline undergoes rapid photolysis in aqueous solutions exposed to sunlight, with a degradation rate constant of 3.61 ± 0.06 day⁻¹ . The presence of Ca²⁺ accelerates this process, likely due to enhanced light absorption by the Ca²⁺-chelated complex.

Photolysis products :

Temperature Dependence

The Arrhenius equation analysis for oxytetracycline hydrolysis (pH 9.06) yielded an activation energy (Eₐ) of 88.1 ± 5.0 kJ/mol , indicating a thermally driven process .

Table 2: Temperature Effects on Hydrolysis Half-Life

| Temperature (°C) | Half-Life (days) |

|---|---|

| 4 | 120 |

| 25 | 6.5 |

| 60 | 0.15 |

Half-life decreases exponentially with temperature .

pH-Dependent Reactivity

The hydrolysis rate peaks near neutral pH (6.91), where 4-epi-oxytetracycline formation is maximized (Figure 2). Acidic conditions (pH < 4) suppress epimerization but favor apo-derivatives .

Chelation-Driven Reactions

4-Epi-oxytetracycline forms stable complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), altering its degradation kinetics :

- Hydrolysis : Ca²⁺ slows hydrolysis by stabilizing the epimer.

- Photolysis : Ca²⁺ accelerates photodegradation via enhanced light absorption.

Analytical Cross-Reactivity

4-Epi-oxytetracycline exhibits 98.51% cross-reactivity with oxytetracycline-specific antibodies in ELISA assays, complicating residue analyses in biological matrices . This is attributed to structural similarity, as both share the tetracycline core with minor stereochemical differences.

Environmental and Biological Stability

- Soil : Degrades into α/β-apo derivatives under abiotic conditions .

- Biological systems : Persists in animal tissues (e.g., bones, plasma) and alters gut microbiota composition .

Synthetic and Industrial Relevance

4-Epi-oxytetracycline is used as a secondary reference standard in pharmaceutical stability testing . Its controlled synthesis involves:

- Oxytetracycline epimerization in alkaline buffers (pH 8–9).

- Purification via HPLC or column chromatography .

Structural and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₄N₂O₉ | |

| CAS Number | 14206-58-7 | |

| Solubility (H₂O) | 0.5 g/L | |

| Specific Rotation | −247° (c = 0.1, 0.1N HCl) | |

| UV-Vis λₘₐ₃₃₀ nm (ε) | 268 (19,500) |

Critical Research Findings

Applications De Recherche Scientifique

Microbiological Applications

Impact on Gut Microbiota:

A study investigated the effects of 4-epi-oxytetracycline on gut microbiota and metabolism in rats. The treatment resulted in significant changes in the composition of gut bacteria, notably increasing the relative abundance of Actinobacteria, particularly Bifidobacteriaceae. This alteration was sustained for at least two weeks post-treatment, indicating potential long-term impacts on gut health and metabolism .

Antibiotic Resistance Genes:

The administration of 4-epi-oxytetracycline was found to increase the abundance of antibiotic resistance genes (ARGs) in treated subjects. Specifically, genes such as TetO and TetQ showed significantly higher levels in high-dose groups compared to controls, raising concerns about the implications for antibiotic resistance development in microbial populations .

| Parameter | Control Group | High-Dose Group |

|---|---|---|

| Actinobacteria (% relative abundance) | 4.41% | 28.77% |

| Bifidobacteriaceae (% relative abundance) | Not specified | Increased |

| TetO (ARG abundance) | Baseline | Significantly higher |

| TetQ (ARG abundance) | Baseline | Significantly higher |

Pharmacological Applications

Cross-Reactivity with Antibodies:

Epioxytetracycline demonstrates high cross-reactivity with oxytetracycline antibodies, making it a valuable tool for detecting oxytetracycline residues in food safety testing. A study noted that 4-epi-oxytetracycline exhibited a cross-reactivity rate of 98.51% with specific monoclonal antibodies, which is advantageous for monitoring antibiotic levels in agricultural products .

Analytical Methods:

Advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) have been developed to quantify 4-epi-oxytetracycline alongside other tetracyclines. These methods allow for precise detection and differentiation between oxytetracycline and its metabolites, thereby enhancing food safety protocols and regulatory compliance .

Environmental Applications

Degradation Studies:

Research has shown that 4-epi-oxytetracycline can persist in the environment following the degradation of oxytetracycline in soil and water systems. Understanding its environmental fate is crucial for assessing the risks associated with antibiotic contamination in ecosystems .

Transmission Studies:

A preliminary study examined the concentration of 4-epi-oxytetracycline in sow milk, providing insights into how this metabolite can be transmitted through the food chain. Such studies are essential for evaluating the implications of antibiotic use in livestock on human health through food consumption .

Mécanisme D'action

L’Épioxytétracycline exerce ses effets en inhibant la synthèse protéique bactérienne. Elle se lie à la sous-unité ribosomale 30S, empêchant l’ARNt aminoacyl de se lier au site A du ribosome. Cette liaison est réversible et interfère avec la capacité des bactéries à produire des protéines essentielles, ce qui finit par arrêter leur croissance et leur multiplication .

Comparaison Avec Des Composés Similaires

Composés similaires

Oxytétracycline : Le composé parent dont l’Épioxytétracycline est dérivée.

Doxycycline : Un autre antibiotique tétracycline présentant des propriétés antibactériennes similaires.

Chlortétracycline : Un antibiotique tétracycline utilisé en médecine vétérinaire.

Unicité

L’Épioxytétracycline est unique en raison de son processus d’épimérisation spécifique, qui lui confère des propriétés chimiques et une activité biologique distinctes par rapport à son composé parent, l’oxytétracycline. Son rôle de produit de dégradation la rend également précieuse pour l’étude de la stabilité et du métabolisme des antibiotiques tétracyclines .

Activité Biologique

Epioxytetracycline (4-epi-oxytetracycline or 4-EOTC) is a metabolite of oxytetracycline (OTC), a widely used antibiotic. Understanding its biological activity is crucial for evaluating its effects on health and the environment. This article synthesizes findings from various studies, focusing on its pharmacological effects, impact on microbiota, and potential toxicity.

4-EOTC exhibits similar mechanisms to OTC, primarily inhibiting protein synthesis. It binds to the 30S ribosomal subunit, obstructing the binding of amino-acyl tRNA to the ribosome's A site, which is essential for protein synthesis in bacteria . This mechanism is critical for its antibacterial properties, although its effectiveness compared to OTC varies.

Pharmacological Effects

Antibacterial Activity : Research indicates that 4-EOTC retains significant antibacterial properties, particularly against Gram-positive bacteria. Its cross-reactivity with OTC antibodies suggests it could be detected in assays designed for OTC, thus complicating residue analysis in food products .

Toxicity Studies : A study involving Wistar rats revealed that repeated oral administration of 4-EOTC at varying doses (0.5, 5.0, and 50.0 mg/kg) led to notable changes in gut microbiota and blood metabolomics. The treatment resulted in increased levels of Actinobacteria and Bifidobacteriaceae while decreasing Lactobacillaceae and other beneficial bacteria . This alteration suggests potential dysbiosis, which could have implications for overall health.

Impact on Gut Microbiota

The influence of 4-EOTC on gut microbiota was assessed through a 15-day treatment regimen. Key findings include:

- Alterations in Microbial Composition : The relative abundance of Firmicutes decreased slightly, while Actinobacteria increased significantly post-treatment. For instance, in males treated with a high dose, Actinobacteria levels rose from 3.56% in controls to 28.77% after treatment .

- Resilience of Gut Microbiota : Although some structural changes were observed during treatment, the gut microbiota showed signs of recovery two weeks post-treatment. However, certain abnormalities persisted, indicating long-term effects from 4-EOTC exposure .

Metabolomic Changes

Metabolomic analysis indicated significant shifts in lipid profiles following treatment with 4-EOTC. Notable changes included:

- Increased Lysophosphatidylcholine (LysoPC) : Elevated levels of specific LysoPCs (e.g., LysoPC(16:0), LysoPC(18:3)) were observed, suggesting potential hepatic damage and enzyme disorders due to the compound's effects .

- Decreased Levels of Other Lipids : The concentrations of diacylglycerol, sphingomyelin, triacylglycerol, and phosphatidylglycerol were diminished in treated groups, highlighting a disrupted lipid metabolism .

Case Studies

Several studies have investigated the presence and effects of 4-EOTC in various biological matrices:

- Residue Detection in Poultry : A study focused on the determination of OTC and its metabolites in broiler chickens found significant residues of 4-EOTC in edible tissues. This raises concerns about food safety and consumer exposure to antibiotic residues .

- Milk Transmission Studies : Research into the concentration of OTC and 4-EOTC in sow milk revealed that these compounds can be transmitted to offspring through lactation, further emphasizing the need for monitoring antibiotic residues in animal products .

Propriétés

IUPAC Name |

(4R,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14-,17+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFJMIVZYSDULZ-DVJPNYBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873793 | |

| Record name | 4-epi-Oxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14206-58-7 | |

| Record name | 4-Epioxytetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-epi-Oxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIOXYTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VON8SRY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What analytical techniques are commonly used to detect and quantify epioxytetracycline?

A1: Several analytical techniques are employed for detecting and quantifying this compound, often in conjunction with oxytetracycline analysis:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detection methods, is frequently used. Examples include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for simultaneous detection and quantification of multiple tetracyclines, including this compound, even at low concentrations. [, , , , , , ]

- Ultrahigh-Performance Liquid Chromatography with Mass Spectrometry (UHPLC–MS/MS): This method offers increased sensitivity and shorter analysis times for detecting OTC and this compound in complex matrices like sow milk. []

- Immunochromatographic Test Strip (ICTS): Quantum dot-based ICTS provides a rapid and sensitive approach for on-site screening of oxytetracycline and this compound residues in edible animal tissues. []

Q2: What is known about the pharmacokinetics of this compound in animals?

A5: Research indicates that following oxytetracycline administration to animals, this compound can be detected in various tissues. Studies in sheep show that this compound concentrations in muscle, liver, and kidney were below the European Union's maximum residue limits (MRLs) after specific withdrawal periods following repeated intramuscular oxytetracycline administration. [] Similarly, in broiler chickens, this compound residues were found in feathers for a longer duration than in muscle and liver tissues after oral oxytetracycline treatment. [] This suggests a potential accumulation and persistence of this compound in certain tissues.

Q3: How does the depletion rate of this compound compare to oxytetracycline in animal tissues?

A6: Studies in turkeys indicate that this compound might have a slower elimination rate compared to oxytetracycline in certain tissues. [] While oxytetracycline residues depleted rapidly in muscle, liver, and kidney after treatment cessation, low concentrations of this compound were detected for a longer duration, especially in muscle tissue. [] This difference in depletion rates highlights the importance of considering both compounds when determining withdrawal periods for food safety.

Q4: What are the key parameters considered when validating analytical methods for this compound detection?

A4: Similar to other pharmaceuticals, analytical method validation for this compound detection requires a thorough assessment of several parameters:

- Selectivity: Ensuring the method can differentiate this compound from other substances present in the sample matrix. [, ]

- Linearity: Evaluating the linear relationship between the method's response and various this compound concentrations. []

- Accuracy: Determining the closeness of measured values to the true this compound concentration in the sample. [, ]

- Precision: Assessing the agreement between repeated measurements of this compound under specified conditions. [, , ]

- Recovery: Evaluating the efficiency of extracting this compound from the sample matrix. [, ]

- Sensitivity: Determining the lowest detectable concentration of this compound achievable by the method. [, , ]

- Stability: Assessing the stability of this compound in both prepared samples and stock solutions under defined storage conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.